molecular formula C14H8N4O2S2 B12126854 3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one

3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B12126854
M. Wt: 328.4 g/mol
InChI Key: TTXXUFDDEFSZRT-UHFFFAOYSA-N
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Description

3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of substituted benzoic acid with thionyl chloride, followed by reactions with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form the desired thiazole derivatives . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of thiazole and indole moieties, which may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H8N4O2S2

Molecular Weight

328.4 g/mol

IUPAC Name

3-[4-hydroxy-2-(1,3-thiazol-2-ylamino)-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C14H8N4O2S2/c19-11-9(7-3-1-2-4-8(7)16-11)10-12(20)17-14(22-10)18-13-15-5-6-21-13/h1-6,20H,(H,15,17,18)

InChI Key

TTXXUFDDEFSZRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N=C(S3)NC4=NC=CS4)O

Origin of Product

United States

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